molecular formula C10H7N3O2 B13033983 3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile

3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile

Cat. No.: B13033983
M. Wt: 201.18 g/mol
InChI Key: OGWZMSUCXCEAIB-UHFFFAOYSA-N
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Description

3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with methoxy, oxo, and carbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methoxycarbonylaminoisothiazole with methanesulfonic acid in methanol, leading to the formation of the desired naphthyridine derivative . The reaction conditions often require refluxing the mixture to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional carbonyl groups, while reduction can produce hydroxylated naphthyridines.

Scientific Research Applications

3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and carbonitrile groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

3-methoxy-5-oxo-6H-1,6-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H7N3O2/c1-15-9-4-6-7(13-8(9)5-11)2-3-12-10(6)14/h2-4H,1H3,(H,12,14)

InChI Key

OGWZMSUCXCEAIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=CNC(=O)C2=C1)C#N

Origin of Product

United States

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